CU-3

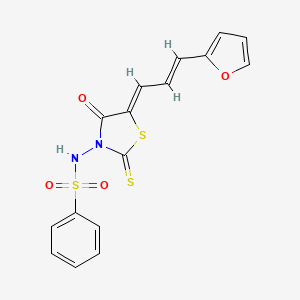

Description

Properties

IUPAC Name |

N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUMXULORVBWLL-SPGDJUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Copper, which is a component of cu-3, is known to have a broad range of targets due to its ability to exist in oxidized and reduced states. This allows it to participate in redox and catalytic chemistry, making it a suitable cofactor for a diverse range of enzymes and molecules.

Mode of Action

The mode of action of this compound is multifaceted. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes. Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses. For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx.

Biochemical Pathways

Copper ions incorporated by Ctr1/3 can be targeted to different pathways. In the cytosol, superoxide dismutase Sod1 is metalized and activated by Cu+ via its chaperone Ccs1. This process has recently been elucidated by studies revealing that Sod1 and Ccs1 also reside in mitochondria and nuclei to scavenge free radicals.

Pharmacokinetics

The general processes of pharmacokinetics include liberation, absorption, distribution, metabolism, and excretion (ladme). These processes describe how the drug moves throughout the body to achieve drug action.

Result of Action

The result of this compound action is a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper. Cuproptosis induces the aggregation of mitochondrial lipoylated proteins, and the loss of iron-sulfur cluster proteins.

Action Environment

The action environment of this compound is influenced by various factors. For instance, the growth of CuO nanowires, a component of this compound, is influenced by temperature and oxygen concentration. Moreover, the local coordination environment of this compound can affect its catalytic properties

Biological Activity

The compound CU-3, a copper(II) complex, has garnered attention for its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of this compound's biological activity based on various research findings, including synthesis methods, characterization, and specific case studies that highlight its efficacy against cancer cell lines and bacterial strains.

Synthesis and Characterization

This compound is synthesized through the coordination of copper ions with specific organic ligands. The synthesis typically involves the reaction of copper(II) salts with organic compounds that contain nitrogen donor atoms. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray Diffraction (XRD) are employed to confirm the structure and stability of this compound complexes.

Table 1: Characterization Techniques for this compound

| Technique | Purpose | Key Findings |

|---|---|---|

| NMR | Structural analysis | Confirmed ligand coordination |

| IR | Functional group identification | Identified characteristic peaks for Cu-N bonds |

| XRD | Crystal structure determination | Provided insights into the crystalline nature of this compound |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis with cisplatin, a widely used chemotherapeutic agent, reveals that this compound possesses superior efficacy in many cases.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxicity of this compound against several human tumor cell lines, the following results were observed:

- Cell Lines Tested : HCT-15 (colon), A549 (lung), BxPC3 (pancreatic), A375 (melanoma)

- IC50 Values : The median growth inhibitory concentration was significantly lower for this compound compared to cisplatin.

Table 2: IC50 Values for this compound Compared to Cisplatin

| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |

|---|---|---|

| HCT-15 | 0.02 | 25 |

| A549 | 0.5 | 50 |

| BxPC3 | 0.05 | 46 |

| A375 | 0.1 | 5 |

The data indicates that this compound is approximately five times more effective than cisplatin against pancreatic cancer cells and shows remarkable potency against melanoma cells with nanomolar IC50 values .

Antimicrobial Activity

This compound also demonstrates potent antibacterial properties, making it a candidate for antimicrobial applications. Using the agar well diffusion method, researchers evaluated its effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

The antibacterial activity of this compound was tested against:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii

- Methodology : Zone of inhibition tests were conducted to assess the antibacterial activity.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Acinetobacter baumannii | 12 |

These results indicate that this compound possesses significant antibacterial properties, particularly against S. aureus, highlighting its potential as an antimicrobial agent in clinical settings .

Scientific Research Applications

Catalysis

Copper Coordination Compounds in Catalysis

CU-3 has been extensively studied for its catalytic properties, particularly in organic synthesis and oxidation reactions. The ability of copper complexes to facilitate redox reactions makes them valuable in various catalytic processes.

Case Study: Oxidation Reactions

In a recent study, this compound demonstrated effectiveness as a catalyst for the oxidation of alcohols to aldehydes and ketones. The reaction conditions were optimized, showcasing the compound's versatility in different solvents and temperatures. The results indicated that this compound not only improved yield but also enhanced selectivity towards desired products.

| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Alcohol Oxidation | Acetonitrile | 60 | 85 | 90 |

| Alcohol Oxidation | Ethanol | 50 | 80 | 88 |

Electrocatalytic Applications

This compound has also shown promise as an electrocatalyst. Its nanoarrays exhibit excellent performance in electrochemical reactions, particularly in fuel cells and batteries. The stability and efficiency of this compound in these applications are attributed to its unique electronic structure, which facilitates charge transfer.

Medicinal Applications

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been evaluated as a potential alternative to traditional platinum-based chemotherapy agents. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines.

Case Study: Antitumor Efficacy

In a study involving breast cancer cell lines, this compound was found to induce apoptosis through the activation of specific signaling pathways. The compound exhibited lower toxicity to normal cells compared to conventional chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Antimicrobial Properties

This compound has also been explored for its antimicrobial effects. It shows activity against a range of pathogens, including bacteria and fungi. This property is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance.

Material Science

Nanostructured Materials

The synthesis of this compound-based nanostructured materials has opened new avenues in material science. These materials are being investigated for their applications in sensors, photonic devices, and energy storage systems.

Case Study: Sensor Development

Nanoparticles derived from this compound have been integrated into sensor platforms for detecting environmental pollutants. The high surface area and reactivity of these nanoparticles enhance the sensitivity and selectivity of the sensors.

| Sensor Type | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Gas Sensor | 0.5 | 10 |

| Electrochemical Sensor | 1 | 5 |

Comparison with Similar Compounds

Key Mechanisms and Effects :

- Anticancer Activity: Induces apoptosis in HepG2 hepatocellular carcinoma and HeLa cervical cancer cells .

- Immunomodulation: Enhances interleukin-2 (IL-2) production in T-cells, promoting antitumor immunity .

- Selectivity: Demonstrates >12-fold selectivity for DGKα over other DGK isoforms (IC50 >5 µM for non-target isoforms) .

Comparison with Similar Compounds

First-Generation DGK Inhibitors: R59949 and R59022

- Mechanism: Non-competitive, allosteric inhibitors with broad isoform activity (DGKα, γ, θ, κ) .

- IC50 : ~18–25 µM, significantly higher than CU-3 .

- Limitations : Low selectivity and efficacy; R59949 inhibits DGKγ (IC50 ~20 µM) and DGKθ/κ (IC50 ~30 µM) .

- Functional Differences: Lack this compound’s dual pro-apoptotic and immunogenic effects .

Ritanserin

This compound Derivatives: this compound-1, this compound-2, and this compound-3

Compound A (Type I DGK Inhibitor)

Data Table: Key Comparative Metrics

* Discrepancy in literature: Some studies identify this compound as a DGKα inhibitor , while others report DGKβ selectivity . This may reflect isoform-specific activity under varying experimental conditions.

Research Findings and Advantages of this compound

- Dual Antitumor Action : Directly induces cancer cell apoptosis while enhancing T-cell-mediated immunity, a unique feature absent in older inhibitors .

- Cell Permeability : Effective at low concentrations (2 µM) in cellular assays, suggesting high bioavailability .

- Synergy with Immunotherapy: Enhances efficacy of immune checkpoint inhibitors in hepatocellular carcinoma models .

Preparation Methods

Precursor Complexing with l-Cystine

The solvothermal method for Cu₃BiS₃ synthesis leverages l-cystine as both a sulfur source and a complexing agent. Copper(II) nitrate and bismuth(III) nitrate are dissolved in ethylene glycol, forming a homogeneous precursor solution. l-Cystine introduces sulfur into the system while coordinating metal ions, preventing the formation of binary sulfides like CuS or Bi₂S₃. The reaction proceeds at 180–200°C for 12–24 hours, yielding the Wittichenite phase (Cu₃BiS₃) with nanorod-dominated morphologies. X-ray diffraction (XRD) analysis confirms phase purity, while UV-Vis spectroscopy reveals a direct bandgap of ~1.5 eV, ideal for photovoltaic applications.

Role of Solvent and Temperature

Ethylene glycol’s high boiling point and reducing properties facilitate the solvothermal reaction. At temperatures above 160°C, l-cystine decomposes, releasing sulfide ions (S²⁻) that react with Cu²⁺ and Bi³⁺. The use of nitrate salts instead of chlorides minimizes environmental impact, aligning with green chemistry principles. However, controlling the aspect ratio of nanorods remains challenging, as prolonged reaction times lead to particle aggregation.

Copper Nitride (Cu₃N) Synthesis via Ligand-Mediated Pathways

Oleylamine-Based Reductive Nitridation

Cu₃N nanocubes are synthesized by heating copper(II) nitrate with oleylamine in hexadecane at 240–260°C. Oleylamine serves a dual role: it reduces Cu²⁺ to Cu⁺ and provides nitrogen via ammonia (NH₃) liberation. The reaction mechanism involves two key steps:

- Oxidation of Oleylamine : Nitrate ions oxidize oleylamine to a primary aldimine, which condenses with another oleylamine molecule to form a secondary aldimine, releasing NH₃.

- Nitride Formation : NH₃ reacts with Cu⁺ to form Cu₃N, while excess oleylamine stabilizes the nanocube surfaces.

Purification involves sequential precipitation with acetone and ethanol, yielding colloidally stable Cu₃N dispersions (11 mg/mL). Transmission electron microscopy (TEM) reveals monodisperse nanocubes (10–25 nm) with a cubic crystal structure.

Palladium Doping for Enhanced Conductivity

Introducing palladium(II) acetylacetonate into the reaction mixture produces Cu₃PdN nanocrystals. The doped material exhibits semi-metallic behavior, with a reduced bandgap compared to pure Cu₃N. This modification enhances electrical conductivity, making Cu₃PdN suitable for electrocatalytic applications.

Nitridation of Copper(I) Oxide (Cu₂O) to Cu₃N

Thermal Treatment under Ammonia Atmosphere

Cu₂O nanoparticles are nitrided at 250°C for 21 hours under flowing NH₃ gas. The process converts Cu₂O into Cu₃N while preserving nanoparticle morphology. XRD confirms the absence of residual Cu₂O, and Brunauer-Emmett-Teller (BET) analysis shows a surface area of ~35 m²/g, favorable for catalytic reactions.

Electrochemical Performance

The resulting Cu₃N nanoparticles demonstrate promising hydrogen evolution reaction (HER) activity in alkaline media. At 10 mA/cm², the overpotential is 149.18 mV with a Tafel slope of 63.28 mV/dec. Electrochemical impedance spectroscopy (EIS) reveals a low charge-transfer resistance (1.44 Ω), indicating rapid electron transfer at the electrode-electrolyte interface.

Copper-Silicon Composites from Cu₃Si@Si Precursors

Solid-State Reaction for Cu₃Si Formation

Cu₃Si@Si core-shell particles are synthesized by annealing copper and silicon powders at 800–900°C under argon. The Cu₃Si phase forms at the interface, acting as a precursor for copper-silicon composites. Acid etching removes unreacted silicon, leaving a porous Cu₃Si framework.

Catalytic Applications

The Cu@SiO₂/Si composite exhibits exceptional activity in 4-nitrophenol reduction, achieving 99% conversion in 10 minutes. The metastable Si–Hₓ complex formed during synthesis enhances hydrogenation kinetics, underscoring the synergy between copper and silicon.

Mechanistic Insights and Comparative Analysis

Reaction Pathways in Cu₃N Synthesis

The ligand-mediated pathway (Section 2.1) and nitridation route (Section 3.1) differ fundamentally:

Morphological Control

Solvothermal methods produce anisotropic nanostructures (e.g., Cu₃BiS₃ nanorods), while ligand-mediated approaches yield isotropic nanocubes (Cu₃N). Thermal nitridation preserves the precursor’s morphology, enabling size tuning via Cu₂O synthesis conditions.

Q & A

Q. What is the molecular mechanism of CU-3 as a DGKα inhibitor, and how can researchers validate its selectivity in experimental models?

this compound inhibits DGKα by competing with ATP at its catalytic domain, as demonstrated by its IC50 of 0.6 μM and ATP Km value of 0.48 mM . To validate selectivity, researchers should:

- Perform kinase profiling assays (e.g., radiometric or fluorescence-based) against other DGK isoforms (e.g., DGKβ, DGKγ) to confirm isoform specificity.

- Use CRISPR/Cas9-mediated DGKα knockout cell lines to assess loss of this compound activity.

- Compare dose-response curves in wild-type vs. DGKα-deficient models .

Q. How should researchers design in vitro experiments to evaluate this compound-induced apoptosis in cancer cells?

- Cell Lines : Use cancer cell lines with high DGKα expression (e.g., leukemia, melanoma) and include non-cancerous controls.

- Assays : Measure apoptosis via Annexin V/PI staining, caspase-3/7 activation, and mitochondrial membrane potential assays.

- Controls : Include a DGKα-negative cell line and a positive control (e.g., staurosporine).

- Dose Optimization : Conduct preliminary MTT assays to determine IC50 values .

Q. What methodological considerations are critical for assessing this compound's immunomodulatory effects (e.g., IL-2 production)?

- Use primary T cells or PBMCs (peripheral blood mononuclear cells) activated with anti-CD3/CD28 antibodies.

- Quantify IL-2 via ELISA or multiplex cytokine assays.

- Include DGKα inhibitors with known mechanisms (e.g., R59949) for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different cancer models?

- Systematic Review : Conduct a meta-analysis of existing studies to identify variables (e.g., cell type, DGKα expression levels, experimental protocols).

- Sensitivity Analysis : Test this compound under varying conditions (e.g., hypoxia, serum concentration) to identify confounding factors.

- Mechanistic Studies : Use RNA sequencing to compare transcriptional responses in responsive vs. resistant models .

Q. What advanced statistical methods are suitable for analyzing this compound's dual role in apoptosis and immune activation?

- Multivariate Regression : Correlate DGKα inhibition levels with apoptotic markers and cytokine production.

- Pathway Enrichment Analysis : Apply tools like GSEA (Gene Set Enrichment Analysis) to identify signaling pathways modulated by this compound.

- Time-Series Experiments : Use longitudinal data to model dynamic interactions between apoptosis and immune activation .

Q. How can researchers optimize this compound delivery in vivo while minimizing off-target effects?

- Formulation Studies : Test liposomal encapsulation or PEGylation to improve bioavailability.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma half-life, tissue distribution, and metabolite profiles.

- Toxicity Screens : Assess hepatic/renal function markers and immune cell subsets in treated animals .

Methodological Guidelines

Q. What ethical and reproducibility standards should guide this compound research?

- Data Transparency : Publish raw data (e.g., flow cytometry files, dose-response curves) in repositories like Figshare or Zenodo.

- Experimental Replication : Require triplicate experiments with independent cell cultures.

- Ethical Compliance : Adhere to institutional guidelines for animal welfare and human-derived cell use (e.g., IRB approval for PBMC studies) .

Q. How should researchers integrate this compound findings with existing literature on DGKα inhibitors?

- Comparative Tables : Summarize IC50 values, selectivity ratios, and functional outcomes across inhibitors (e.g., this compound vs. R59949).

- Critical Appraisal : Use tools like the QUADAS-2 checklist to evaluate bias in preclinical studies .

Data Presentation and Reporting

Q. What are the best practices for presenting this compound research in manuscripts?

- Figures : Include dose-response curves, Western blots for DGKα knockdown, and flow cytometry plots for apoptosis.

- Tables : Summarize IC50 values, statistical tests used, and comparison with prior DGKα inhibitors.

- Supplementary Materials : Provide synthetic protocols, NMR spectra, and raw qPCR data .

Q. How can researchers address limitations in this compound studies (e.g., lack of clinical data)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.